molecular formula C9H13N3O B2599724 3,3-dimethyl-4-(1-methyl-1H-imidazol-2-yl)azetidin-2-one CAS No. 1820718-10-2

3,3-dimethyl-4-(1-methyl-1H-imidazol-2-yl)azetidin-2-one

Katalognummer B2599724
CAS-Nummer: 1820718-10-2
Molekulargewicht: 179.223
InChI-Schlüssel: CGYLDXQRVBHUFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“3,3-dimethyl-4-(1-methyl-1H-imidazol-2-yl)azetidin-2-one” is a compound with the CAS Number: 1820718-10-2. It has a molecular weight of 179.22 . The compound is in the form of a powder and is stored at room temperature .


Synthesis Analysis

The synthesis of imidazole-containing compounds, such as “3,3-dimethyl-4-(1-methyl-1H-imidazol-2-yl)azetidin-2-one”, is an important area in the development of new drugs . Imidazole was first synthesized from glyoxal and ammonia . The derivatives of 1,3-diazole show different biological activities and are used in various commercially available drugs .


Molecular Structure Analysis

The molecular structure of “3,3-dimethyl-4-(1-methyl-1H-imidazol-2-yl)azetidin-2-one” includes three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

The compound “3,3-dimethyl-4-(1-methyl-1H-imidazol-2-yl)azetidin-2-one” is a white or colorless solid that is highly soluble in water and other polar solvents .

Wissenschaftliche Forschungsanwendungen

Chemical Inhibitors of Cytochrome P450 Isoforms

Research on potent and selective chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes has significant implications for drug development and the prediction of drug-drug interactions. Inhibitors like furafylline, montelukast, and ketoconazole have been identified for their selectivity towards specific CYP isoforms, which is crucial for understanding the metabolism of drugs and the potential for interactions in polypharmacy scenarios (Khojasteh et al., 2011).

Synthesis and Transformation of 4-Phosphorylated Derivatives of 1,3-Azoles

The synthesis of 4-phosphorylated derivatives of 1,3-azoles, including imidazoles, and their diverse biological activities, such as insectoacaricidal and antihypertensive effects, highlights the versatility of these compounds in medicinal chemistry. The study emphasizes the importance of the synthesis methods and the potential of these derivatives for developing new therapeutic agents (Abdurakhmanova et al., 2018).

Imidazole Derivatives and Their Antitumor Activity

The antitumor properties of imidazole derivatives, such as bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, have been reviewed. Some compounds have shown promise in preclinical testing, indicating the potential for the development of new antitumor drugs based on the imidazole scaffold (Iradyan et al., 2009).

Health Benefits of 4,4-Dimethyl Phytosterols

Research on 4,4-dimethyl phytosterols, which are characterized by their disease prevention properties and involvement in the endogenous cannabinoid system, suggests potential therapeutic applications beyond their traditional use. The review calls for further research to confirm their benefits and explore clinical applications (Zhang et al., 2019).

Azole Derivatives as Potent Antibacterial and Antifungal Agents

A comprehensive review of azole derivatives, including imidazole, triazole, and tetrazole, has shown these compounds to possess significant antimicrobial activity. The review discusses the structure-activity relationship and highlights the importance of triazole and imidazole scaffolds in designing antimicrobial compounds (Emami et al., 2022).

Eigenschaften

IUPAC Name

3,3-dimethyl-4-(1-methylimidazol-2-yl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-9(2)6(11-8(9)13)7-10-4-5-12(7)3/h4-6H,1-3H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYLDXQRVBHUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC1=O)C2=NC=CN2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-dimethyl-4-(1-methyl-1H-imidazol-2-yl)azetidin-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.